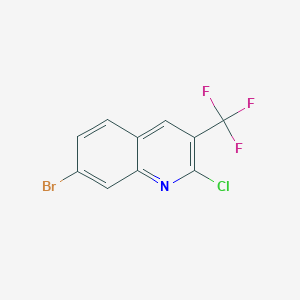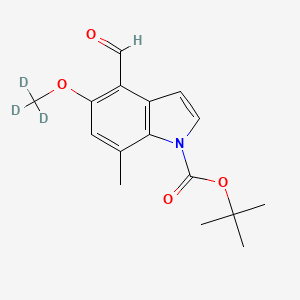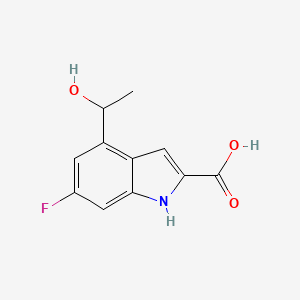
7-Bromo-2-chloro-3-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-chloro-3-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine, chlorine, and trifluoromethyl groups into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-3-(trifluoromethyl)quinoline typically involves multiple steps, including halogenation and cyclization reactions. One common method is the cyclization of appropriate precursors in the presence of bromine and chlorine sources under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-chloro-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
7-Bromo-2-chloro-3-(trifluoromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Research: The compound is studied for its enzyme inhibitory properties and potential as a therapeutic agent.
Materials Science: It is used in the development of advanced materials, including liquid crystals and dyes.
Agriculture: The compound has applications in the synthesis of agrochemicals for pest control.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-chloro-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other halogenated quinolines and trifluoromethyl-substituted quinolines, such as:
- 7-Fluoro-2-chloro-3-(trifluoromethyl)quinoline
- 7-Bromo-2-methyl-3-(trifluoromethyl)quinoline
- 7-Chloro-2-bromo-3-(trifluoromethyl)quinoline
Uniqueness
The uniqueness of 7-Bromo-2-chloro-3-(trifluoromethyl)quinoline lies in its specific combination of halogen and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C10H4BrClF3N |
|---|---|
Poids moléculaire |
310.50 g/mol |
Nom IUPAC |
7-bromo-2-chloro-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-2-1-5-3-7(10(13,14)15)9(12)16-8(5)4-6/h1-4H |
Clé InChI |
LMSRKXZJNWRFDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC(=C(C=C21)C(F)(F)F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)




![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)

![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)


